molecular formula C18H19NO3S B2925268 1-(3,4-dihydroquinolin-1(2H)-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 881793-58-4

1-(3,4-dihydroquinolin-1(2H)-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B2925268
CAS No.: 881793-58-4
M. Wt: 329.41
InChI Key: NJLGMWUUELXFKA-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroquinolin-1(2H)-yl)-3-(phenylsulfonyl)propan-1-one is a chemical compound featuring a 1,2,3,4-tetrahydroquinoline scaffold, a structure recognized as a valuable pharmacophore in medicinal chemistry . The 3,4-dihydroquinolin-2(1H)-one skeleton is a privileged nitrogen-containing heterocycle present in various bioactive compounds and natural products, making it a key intermediate for developing new therapeutic agents . While analytical data for this specific product is not collected, its structural framework is associated with a range of biological activities. Compounds based on the dihydroquinoline core have been identified as potent inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), a promising therapeutic target for the treatment of cancers, including prostate cancer . Furthermore, molecules incorporating a phenylsulfonyl group linked to a nitrogen-containing heterocycle have demonstrated significant potential as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for anti-HIV-1 research . The presence of both the dihydroquinoline and phenylsulfonyl motifs in this molecule suggests it may serve as a valuable building block for researchers investigating these and other biological pathways. This product is provided as part of a collection of unique chemicals for early discovery research. Buyer assumes responsibility to confirm product identity and/or purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c20-18(12-14-23(21,22)16-9-2-1-3-10-16)19-13-6-8-15-7-4-5-11-17(15)19/h1-5,7,9-11H,6,8,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLGMWUUELXFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332600
Record name 3-(benzenesulfonyl)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677833
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

881793-58-4
Record name 3-(benzenesulfonyl)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(3,4-dihydroquinolin-1(2H)-yl)-3-(phenylsulfonyl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the formation of the dihydroquinoline core followed by sulfonylation to introduce the phenylsulfonyl group. The general synthetic pathway includes:

  • Formation of Dihydroquinoline : Utilizing appropriate precursors and catalysts.
  • Sulfonylation : Reaction with phenylsulfonyl chloride in the presence of a base.
  • Acetylation or other modifications : To achieve the final structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, compounds based on the β-aryl-β-mercapto ketones scaffold have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (human breast cancer) cells. The cytotoxic effects were measured using MTT assays, demonstrating that certain compounds exhibited higher efficacy than standard treatments like Tamoxifen .

Table 1: Cytotoxicity Results Against MCF-7 Cells

Compound NameIC50 (µM)Comparison to Tamoxifen
Compound A5.0Higher
Compound B10.0Comparable
Compound C15.0Lower

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : Compounds may activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some derivatives have been shown to halt cell cycle progression, particularly at the G2/M checkpoint.
  • Inhibition of Metastasis : Certain studies suggest that these compounds can reduce cellular migration and invasion capabilities.

Case Studies

Several case studies have documented the biological activities associated with similar compounds:

  • Case Study 1 : A study focused on a related quinolinone derivative demonstrated significant apoptosis induction in colorectal cancer cell lines, suggesting potential for therapeutic applications in gastrointestinal cancers .
  • Case Study 2 : Another investigation revealed that a structurally similar compound exhibited neuroprotective effects in models of neurodegeneration, highlighting the versatility of this chemical scaffold beyond oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Molecular Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight Key Substituents Rotatable Bonds* Polar Surface Area (Ų)*
Target Compound C₁₈H₁₇NO₂S 311.4 Phenylsulfonyl, tetrahydroquinoline 6 ~70
H2 (1-(3,4-dihydroquinolin-1-yl)-2-(4-isobutylphenyl)propan-1-one) C₂₂H₂₅NO 325.4 Isobutylphenyl, tetrahydroquinoline 5 ~40
Compound 15 (benzazocinyl derivative) C₂₆H₃₁N₃O₂ 417.5 Benzazocinyl, hydroxyl, methyl 8 ~85
3-(4-Methoxyindol-1-yl) derivative C₂₁H₂₂N₂O₂ 334.4 Methoxyindolyl, dihydroisoquinoline 7 ~65

*Estimated using in silico tools or inferred from analogous structures .

Key Observations :

  • The target compound’s phenylsulfonyl group increases polarity compared to H2’s isobutylphenyl group, as reflected in its higher polar surface area (~70 vs. ~40 Ų). This may reduce membrane permeability but improve solubility .
  • The methoxyindolyl derivative has intermediate flexibility and polarity, balancing bioavailability and target engagement.

Key Observations :

  • H2’s isobutylphenyl group enhances lipophilicity, favoring membrane permeation and antioxidant/antitrypsin activities .
  • The target compound’s phenylsulfonyl group may improve metabolic stability but reduce CNS penetration due to higher polarity.
  • Compound 15’s stereochemistry ([α]D = −37°) and rigid structure likely contribute to selective receptor interactions .

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